![molecular formula C24H20N6O B2802363 N-{[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide CAS No. 890938-39-3](/img/structure/B2802363.png)
N-{[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide
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Overview
Description
N-{[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide, also known as MPyPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has been found to exhibit potential therapeutic properties, and as such, has been the subject of extensive research in recent years. In
Scientific Research Applications
Anticancer Activity
Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have shown potential as anticancer agents . They have demonstrated superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range .
CDK2 Inhibition
These compounds have also been found to inhibit Cyclin-Dependent Kinase 2 (CDK2), a protein kinase involved in cell cycle regulation . CDK2 inhibition is a promising target for cancer treatment as it selectively targets tumor cells .
Antiviral Activity
Indole derivatives, which share a similar structure with the pyrazolo[3,4-d]pyrimidine scaffold, have shown various biological activities, including antiviral activity .
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory properties . Given the structural similarities, it’s possible that the compound may also exhibit this activity.
Antimicrobial Activity
The antimicrobial activity of indole derivatives suggests potential antimicrobial applications for the compound .
Antitubercular Activity
Indole derivatives have shown antitubercular activity, indicating a potential application for the compound in the treatment of tuberculosis .
Mechanism of Action
Target of Action
Similar compounds containing the pyrazolo[3,4-d]pyrimidine moiety have been reported to inhibit cdk2 , a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
They are believed to interact with their targets, inhibiting their function and leading to alterations in cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential inhibition of CDK2 . This could lead to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
The result of the compound’s action is likely to be a significant inhibition of cell growth. Compounds with similar structures have shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .
properties
IUPAC Name |
N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O/c1-16-9-11-19(12-10-16)30-24-21(14-27-30)23(25-15-26-24)29-28-22(31)13-18-7-4-6-17-5-2-3-8-20(17)18/h2-12,14-15H,13H2,1H3,(H,28,31)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDPPSZQDRFMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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